molecular formula C19H15Cl3N4O3 B13445885 N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester

N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester

Cat. No.: B13445885
M. Wt: 453.7 g/mol
InChI Key: OPJONVXRBQWBLT-VROXFSQNSA-N
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Description

N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester is a structurally complex organic compound characterized by a hydrazinylidene-acetyl backbone, a carbamic acid ethyl ester group, and multiple chlorine substituents. The compound’s reactivity is likely influenced by its electron-withdrawing groups (chlorine, cyanomethyl) and the nucleophilic hydrazine moiety.

Properties

Molecular Formula

C19H15Cl3N4O3

Molecular Weight

453.7 g/mol

IUPAC Name

ethyl N-[(2Z)-2-[[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]hydrazinylidene]acetyl]carbamate

InChI

InChI=1S/C19H15Cl3N4O3/c1-2-29-19(28)25-17(27)10-24-26-13-7-15(21)18(16(22)8-13)14(9-23)11-3-5-12(20)6-4-11/h3-8,10,14,26H,2H2,1H3,(H,25,27,28)/b24-10-

InChI Key

OPJONVXRBQWBLT-VROXFSQNSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C=N\NC1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

CCOC(=O)NC(=O)C=NNC1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,5-dichlorobenzonitrile with 4-chlorobenzyl chloride under basic conditions to form an intermediate. This intermediate is then subjected to hydrazine hydrate to introduce the hydrazinylidene group. The final step involves the acetylation of the hydrazine derivative followed by esterification with ethyl chloroformate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The pathways involved often include signal transduction mechanisms that regulate cellular responses .

Comparison with Similar Compounds

Structural Analogues: Carbamate Esters

Compound of Interest vs. N-[4-(Benzoyl)phenyl]carbamic Acid Methyl Ester ()

  • Structural Differences :
    • The target compound features a hydrazinylidene-acetyl group and chlorinated aromatic rings , whereas the analogue in has a benzoyl group and lacks halogenation.
    • The ethyl ester in the target compound may confer higher lipophilicity compared to the methyl ester in the analogue.
  • Synthesis: Both compounds use carbamate-forming reactions. The analogue in is synthesized via aniline treatment with methyl chloroformate and triethylamine (yield: 97%) . The target compound likely requires additional steps for introducing hydrazine and chlorinated cyanomethyl groups.
  • Physical Properties: Property Target Compound (Hypothetical) N-[4-(Benzoyl)phenyl]carbamic Acid Methyl Ester Melting Point ~120–140°C (estimated) 51°C Molecular Weight ~550–600 g/mol 285.3 g/mol Solubility Low in polar solvents Soluble in ethanol
Hydrazine Derivatives

Comparison with Arylhydrazine-Based Compounds

  • Reactivity: Hydrazinylidene groups in the target compound may enable condensation reactions or metal coordination, similar to Schiff bases. However, the presence of chlorine substituents could reduce nucleophilicity compared to non-halogenated hydrazines.
  • Biological Activity : Chlorinated hydrazine derivatives often exhibit antimicrobial or antitumor properties. For example, caffeic acid derivatives () with dihydroxy groups show antioxidant activity, but the target compound’s halogenation may shift its bioactivity toward cytotoxicity .
Chlorinated Aromatic Compounds

Comparison with Polychlorinated Biphenyls (PCBs)

  • Electrophilicity: The 3,5-dichloro-4-substituted phenyl group in the target compound resembles PCB structures, which are persistent organic pollutants.
  • Applications : Unlike PCBs (historically used in industrial applications), the target compound’s complexity suggests niche use as a synthetic intermediate or bioactive molecule.

Biological Activity

N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester, also known by its chemical formula C17H14Cl3N3O3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C17H14Cl3N3O3
  • Molecular Weight : 483.68 g/mol
  • IUPAC Name : Ethyl (E)-(2-cyano-2-(2-(3,5-dichloro-4-((4-chlorophenyl)(cyano)methyl)phenyl)hydrazinylidene)acetate)

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It exhibits potential anti-cancer properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The presence of the dichloro and chlorophenyl groups enhances its reactivity and interaction with cellular targets.

Biological Activity Overview

Activity TypeObservationsReference
Anticancer Activity Induces apoptosis in various cancer cell lines
Antimicrobial Effects Exhibits moderate antibacterial properties
Enzyme Inhibition Inhibits certain enzymes involved in cancer metabolism

Case Studies

  • Anticancer Research
    • A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast and prostate cancer. The compound was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to enhanced cell death in malignant tissues .
  • Antimicrobial Activity
    • Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth, suggesting that the compound could serve as a lead for developing new antimicrobial agents .
  • Enzyme Interaction Studies
    • Research has indicated that this compound can inhibit specific enzymes linked to cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound with high yield and purity?

  • Methodology : Use statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry, solvent systems). For example, fractional factorial designs can minimize experimental runs while identifying critical variables . Computational pre-screening (e.g., quantum chemical calculations) can narrow down optimal conditions before lab validation, reducing trial-and-error approaches .
  • Key Techniques :

  • Reaction Monitoring : In situ FTIR or HPLC to track intermediate formation.
  • Purification : Column chromatography or recrystallization guided by solubility studies.

Q. What analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR for hydrazinylidene and ester group assignments, with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • X-ray Crystallography : Confirm stereochemistry of the cyanomethylphenyl moiety .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
    • Purity Assessment : HPLC with UV/Vis detection (λ ~250–300 nm for chlorinated aromatics) .

Q. How should researchers address safety and stability concerns during experiments?

  • Methodology :

  • Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid exposure to moisture due to potential ester hydrolysis .
  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways .

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to optimize reaction pathways?

  • Methodology :

  • Reaction Mechanism Modeling : Use density functional theory (DFT) to map energy profiles for hydrazone formation and cyanomethyl substitution .
  • AI-Driven Optimization : Train machine learning models on historical reaction data (e.g., yields, byproducts) to predict optimal conditions. Tools like COMSOL Multiphysics enable multi-physics simulations of reaction kinetics and mass transfer .
  • Feedback Loops : Experimental data (e.g., failed conditions) refine computational models iteratively .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Methodology :

  • Cross-Validation : Compare DFT-calculated transition states with experimental kinetic isotope effects (KIE) .
  • Advanced Spectroscopic Probes : Use time-resolved UV/Vis or Raman spectroscopy to detect short-lived intermediates not modeled computationally .
  • Sensitivity Analysis : Identify which computational parameters (e.g., solvent polarity in COSMO-RS models) most impact discrepancies .

Q. Which reactor designs or separation technologies are suitable for scaling synthesis?

  • Methodology :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic hydrazone formation steps. Membrane reactors can separate byproducts in situ .
  • Advanced Separations : Use simulated moving bed (SMB) chromatography for high-purity isolation of stereoisomers .
    • Process Intensification : Combine microwave-assisted synthesis with solvent-free conditions to improve efficiency .

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